2-Methyl-4'-(trifluoromethyl)-1,1'-biphenyl
Overview
Description
2-Methyl-4’-(trifluoromethyl)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a methyl group at the 2-position and a trifluoromethyl group at the 4’-position on the biphenyl structure. Biphenyl derivatives are known for their diverse applications in various fields, including materials science, pharmaceuticals, and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4’-(trifluoromethyl)-1,1’-biphenyl can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of 2-methylbiphenyl is coupled with a trifluoromethyl-substituted aryl halide in the presence of a palladium catalyst and a base . The reaction is typically carried out under mild conditions, making it suitable for various functional groups.
Industrial Production Methods
Industrial production of 2-Methyl-4’-(trifluoromethyl)-1,1’-biphenyl often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4’-(trifluoromethyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding biphenyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group or other functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the biphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield biphenyl ketones, while reduction can produce methyl-substituted biphenyls.
Scientific Research Applications
2-Methyl-4’-(trifluoromethyl)-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-Methyl-4’-(trifluoromethyl)-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(trifluoromethyl)furan: Another compound with a trifluoromethyl group, but with a furan ring instead of a biphenyl structure.
4-Methyl-2-(trifluoromethyl)phenylboronic acid: A boronic acid derivative with similar substituents but different functional groups.
Uniqueness
2-Methyl-4’-(trifluoromethyl)-1,1’-biphenyl is unique due to its biphenyl core, which provides a rigid and planar structure. This rigidity enhances its stability and makes it suitable for applications requiring high thermal and chemical stability. Additionally, the presence of both methyl and trifluoromethyl groups imparts unique electronic properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-methyl-2-[4-(trifluoromethyl)phenyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3/c1-10-4-2-3-5-13(10)11-6-8-12(9-7-11)14(15,16)17/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTSZISDJIMIDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432842 | |
Record name | 2-Methyl-4'-(trifluoromethyl)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00432842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167021-49-0 | |
Record name | 2-Methyl-4′-(trifluoromethyl)-1,1′-biphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=167021-49-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-4'-(trifluoromethyl)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00432842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-Biphenyl, 2-methyl-4'-(trifluoromethyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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